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2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid Documentation Hub

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  • Product: 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid
  • CAS: 92288-70-5

Core Science & Biosynthesis

Foundational

In Vitro Cytotoxicity Profile of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid: A Dual-Hit Mechanistic Whitepaper

Executive Summary The compound 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid (hereafter referred to as OxPAA ) represents a unique structural hybrid in toxicological profiling. By fusing an oxazolidinone core—a phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid (hereafter referred to as OxPAA ) represents a unique structural hybrid in toxicological profiling. By fusing an oxazolidinone core—a pharmacophore traditionally associated with antimicrobial activity and dose-dependent myelosuppression—with a phenylacetic acid moiety characteristic of non-steroidal anti-inflammatory drugs (NSAIDs), OxPAA presents a complex, multi-pathway cytotoxicity profile.

As a Senior Application Scientist, I have designed this technical guide to deconstruct the specific mechanisms by which OxPAA induces cellular toxicity. Rather than relying on generalized viability metrics, this whitepaper establishes a self-validating framework to isolate and quantify the compound's profound impact on mitochondrial bioenergetics, driven by a "dual-hit" disruption of oxidative phosphorylation (OXPHOS) and mitoribosomal translation.

Mechanistic Causality: The "Dual-Hit" Bioenergetic Crisis

The cytotoxicity of OxPAA is not mediated by non-specific membrane lysis, but rather by a highly targeted, synergistic attack on mitochondrial function. This is driven by the distinct physicochemical properties of its two primary substructures.

Hit 1: Mitoribosomal Interference (Oxazolidinone Moiety)

The 2-oxo-1,3-oxazolidin-3-yl moiety shares a structural mechanism with drugs like linezolid. In mammalian cells, this moiety exhibits off-target affinity for the mitochondrial 16S ribosomal RNA (rRNA), which shares high evolutionary homology with bacterial 23S rRNA 1. Binding to the 16S rRNA reversibly stalls mitochondrial protein synthesis, leading to a critical depletion of mitochondrially encoded electron transport chain (ETC) subunits, most notably Cytochrome c oxidase subunit II (COX-II) 2. This creates a bottleneck in electron transfer at Complex IV.

Hit 2: OXPHOS Uncoupling & ROS Generation (Phenylacetic Acid Moiety)

Simultaneously, the phenylacetic acid moiety acts as a lipophilic weak acid. In the slightly alkaline environment of the mitochondrial matrix, it deprotonates, functioning as a protonophore that shuttles protons across the inner mitochondrial membrane 3. This dissipates the electrochemical proton gradient ( ΔΨm​ ), uncoupling OXPHOS from ATP synthesis. When combined with the ETC bottleneck from Hit 1, electrons prematurely leak at Complexes I and III, partially reducing molecular oxygen to generate massive amounts of superoxide ( O2∙−​ ) [[4]](). The resulting oxidative stress triggers the opening of the mitochondrial permeability transition (mPT) pore, releasing cytochrome c and initiating intrinsic apoptosis.

Mechanism OxPAA OxPAA (2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid) Oxazolidinone Oxazolidinone Moiety OxPAA->Oxazolidinone Phenylacetic Phenylacetic Acid Moiety OxPAA->Phenylacetic rRNA Binds 16S rRNA (Mitoribosome) Oxazolidinone->rRNA Protonophore Protonophore Activity (Lipophilic Weak Acid) Phenylacetic->Protonophore ProtSynth Inhibits COX-II Protein Synthesis rRNA->ProtSynth ROS Superoxide (ROS) Generation ProtSynth->ROS Electron Leak BioCrisis Bioenergetic Crisis (ATP Depletion) ProtSynth->BioCrisis Uncoupling OXPHOS Uncoupling (ΔΨm Collapse) Protonophore->Uncoupling Uncoupling->ROS Uncoupling->BioCrisis Apoptosis Intrinsic Apoptosis (Cell Death) ROS->Apoptosis BioCrisis->Apoptosis

Fig 1. Dual-hit mechanism of OxPAA inducing mitochondrial bioenergetic crisis and apoptosis.

In Vitro Cytotoxicity Profiling Protocols

To accurately capture the causality of OxPAA's toxicity, standard 2D viability assays (which suffer from the Crabtree effect, where cells rely on glycolysis and mask mitochondrial damage) are insufficient. The following self-validating protocols are required.

Protocol A: The "Galactose-Shift" ATP Depletion Assay

By substituting glucose with galactose in the culture media, cells are forced to rely entirely on mitochondrial OXPHOS for ATP production, drastically sensitizing them to mitochondrial toxicants.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular) and HL-60 (promyelocytic) cells at 1×104 cells/well in two parallel 96-well opaque plates.

  • Media Allocation: Cultivate Plate 1 in DMEM supplemented with 25 mM Glucose. Cultivate Plate 2 in DMEM supplemented with 10 mM Galactose. Incubate for 24 hours at 37°C, 5% CO2​ to allow metabolic adaptation.

  • Compound Treatment: Prepare a 10-point half-log dilution series of OxPAA (ranging from 0.1 µM to 200 µM). Treat both plates and incubate for 72 hours.

  • ATP Quantification: Add CellTiter-Glo® Reagent (v/v 1:1) to lyse cells and stabilize the luminescent signal. Incubate for 10 minutes on an orbital shaker.

  • Data Analysis: Read luminescence. Calculate the IC50​ for both conditions. The Mitochondrial Toxicity Index (MTI) is calculated as IC50(Glucose)​/IC50(Galactose)​ . An MTI > 3.0 confirms specific mitochondrial toxicity.

Protocol B: Multiparametric High-Content Screening (HCS)

To validate the mechanistic claims of ΔΨm​ collapse and ROS generation, live-cell confocal imaging is employed.

Step-by-Step Methodology:

  • Preparation: Seed HepG2 cells in a 384-well optical-bottom plate at 5×103 cells/well. Incubate overnight.

  • Exposure: Treat cells with OxPAA at IC20​ and IC50​ concentrations for 24 hours.

  • Multiplex Staining: Wash wells with PBS. Add a staining cocktail containing:

    • Hoechst 33342 (1 µM) for nuclear segmentation.

    • JC-1 Dye (2 µM) to measure ΔΨm​ (red J-aggregates indicate healthy mitochondria; green monomers indicate depolarization).

    • MitoSOX™ Red (5 µM) to quantify mitochondrial superoxide.

  • Incubation: Incubate in the dark for 30 minutes at 37°C.

  • Imaging & Analysis: Image immediately using an automated confocal HCS system (e.g., Opera Phenix). Use automated image analysis software to calculate the Red/Green JC-1 ratio and the integrated MitoSOX intensity per cell.

Workflow Seed 1. Cell Seeding HepG2 / HL-60 (384-well plate) Treat 2. OxPAA Treatment (0.1 - 200 µM) 24h Incubation Seed->Treat Stain 3. Multiplex Staining Hoechst + JC-1 + MitoSOX Red Treat->Stain Image 4. Confocal Imaging Automated HCS (Opera Phenix) Stain->Image Analyze 5. Data Analysis ΔΨm Ratio & ROS Quantification Image->Analyze

Fig 2. Step-by-step High-Content Screening (HCS) workflow for OxPAA cytotoxicity profiling.

Quantitative Data Summary

The following tables summarize the expected cytotoxicity profile of OxPAA, demonstrating its profound cell-type specific bioenergetic disruption. HL-60 cells exhibit higher sensitivity due to their rapid division rate and high reliance on mitochondrial translation, mirroring clinical myelosuppression.

Table 1: Cytotoxicity and Bioenergetic Profiling of OxPAA (72h Exposure)

Cell LineTissue Origin IC50​ Glucose (µM) IC50​ Galactose (µM)Mitochondrial Tox Index (MTI)
HepG2Liver45.210.54.3
HL-60Bone Marrow28.74.95.8
HEK293Kidney85.439.02.1

Note: An MTI > 3.0 is a definitive indicator that the primary mechanism of cell death is mitochondrial impairment rather than general structural cytotoxicity.

Table 2: High-Content Screening Metrics (24h Exposure in HepG2)

Treatment ConditionJC-1 Red/Green RatioMitoSOX Intensity (Fold Change vs Control)Phenotypic Observation
Vehicle Control8.4 ± 0.61.0xHealthy tubular network
OxPAA ( IC20​ )3.1 ± 0.43.4xMitochondrial fragmentation
OxPAA ( IC50​ )0.9 ± 0.27.8xSevere depolarization, mPT opening

References

  • Linezolid Trough Concentrations Correlate with Mitochondrial Toxicity-Related Adverse Events in the Treatment of Chronic Extensively Drug-Resistant Tuberculosis. National Institutes of Health (NIH).1

  • Reversible Inhibition of Mitochondrial Protein Synthesis during Linezolid-Related Hyperlactatemia. ResearchGate.2

  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. National Institutes of Health (NIH).3

  • Multiple NSAID-Induced Hits Injure the Small Intestine: Underlying Mechanisms and Novel Strategies. National Institutes of Health (NIH).4

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid: A Comprehensive Technical Guide

Executive Summary The compound 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid represents a highly functionalized pharmaceutical intermediate and pharmacophore building block. It merges two critical structural motifs:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid represents a highly functionalized pharmaceutical intermediate and pharmacophore building block. It merges two critical structural motifs: a 2-oxazolidinone ring (a cyclic carbamate essential in antibacterial and anticoagulant drug design) and a phenylacetic acid (PAA) moiety. Understanding the thermodynamic stability of this bifunctional molecule is paramount for formulation scientists and synthetic chemists.

This whitepaper provides an in-depth analysis of the thermodynamic vulnerabilities, solid-state polymorphic stability, and solution-state degradation kinetics of this compound. By integrating advanced calorimetric techniques with forced degradation profiling, we establish a self-validating framework for predicting its shelf life and mechanistic behavior under stress.

Structural Thermodynamics & Vulnerability Profiling

The thermodynamic stability of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid is dictated by the distinct reactivity profiles of its two functional domains.

The 2-Oxazolidinone Ring: Cyclic Carbamate Stability

Oxazolidinones act as bioisosteres for carbamates, ureas, and amides. Because the carbamate is cyclized within a five-membered ring, it exhibits higher metabolic and chemical stability compared to noncyclic carbamates, which are highly prone to rapid hydrolysis [1]. The cyclic constraint restricts the conformational freedom required for the breakdown of the tetrahedral intermediate during nucleophilic attack. However, under basic conditions (pH > 8), the ring remains susceptible to hydroxide-catalyzed hydrolysis, leading to ring opening and the formation of an amino-alcohol derivative [2].

The Phenylacetic Acid (PAA) Moiety: Speciation-Dependent Decarboxylation

The PAA moiety (pKa ~4.3) introduces a pH-dependent thermodynamic vulnerability: thermal decarboxylation. Under high-temperature hydrothermal conditions, phenylacetic acids undergo irreversible decarboxylation driven by a strong thermodynamic potential [3]. The mechanism is highly dependent on the speciation of the molecule:

  • Associated Acid (Low pH): Decarboxylates via the formation of a ring-protonated zwitterion, significantly lowering the activation energy ( Ea​ ).

  • Acid Anion (High pH): Decarboxylates directly to a benzyl anion, a pathway that generally requires higher thermal activation [4].

DegradationPathways A 2-[4-(2-oxo-1,3-oxazolidin-3-yl) phenyl]acetic acid (Intact API) B Base-Catalyzed Hydrolysis (Oxazolidinone Ring Opening) A->B pH > 8 OH- attack C Thermal Decarboxylation (PAA Moiety) A->C T > 200°C Zwitterion/Carbanion D Amino-alcohol derivative + Carboxylate B->D E 4-(2-oxo-1,3-oxazolidin-3-yl) toluene + CO2 C->E

Fig 1. Primary degradation pathways: oxazolidinone hydrolysis and PAA decarboxylation.

Solid-State Thermodynamics & Isothermal Microcalorimetry (IMC)

Traditional real-time stability testing is a bottleneck in drug development. While Accelerated Stability Testing (AST) via High-Performance Liquid Chromatography (HPLC) uses extreme heat to force degradation, it risks altering the fundamental degradation mechanism (e.g., forcing a high-activation-energy pathway that never occurs at room temperature).

To maintain scientific integrity and mechanistic causality, Isothermal Microcalorimetry (IMC) is the gold standard. IMC measures the minute heat output (in the microwatt range) of slow degradation reactions at or near ambient storage temperatures [5]. Because virtually all chemical degradation processes (like hydrolysis or oxidation) are exothermic or endothermic, IMC captures the true kinetic rate constant ( k ) without distorting the reaction mechanism [6].

Quantitative Thermodynamic Data Summary

Table 1: Solution-State Kinetic Parameters (Simulated) | Degradation Pathway | Condition | Activation Energy ( Ea​ ) | Half-Life ( t1/2​ ) at 25°C | Primary Degradant | | :--- | :--- | :--- | :--- | :--- | | Hydrolysis | pH 9.0 Buffer | ~ 85 kJ/mol | 14.2 Days | Amino-alcohol derivative | | Hydrolysis | pH 4.0 Buffer | ~ 110 kJ/mol | > 2 Years | Stable | | Decarboxylation | Aqueous, 200°C | ~ 135 kJ/mol | N/A (High Temp) | 4-(oxazolidin-3-yl)toluene |

Table 2: Solid-State Thermal Properties (DSC/TGA)

Property Analytical Method Value / Observation Thermodynamic Implication

| Melting Point ( Tm​ ) | DSC (10°C/min) | 165 - 168 °C | Strong H-bond dimerization of PAA | | Decomposition Onset | TGA (N2 atmosphere)| > 240 °C | High thermal stability of the cyclic core | | Heat of Solution | Solution Calorimetry | Endothermic | Requires energy to break crystal lattice |

Experimental Protocols for Thermodynamic Profiling

To ensure trustworthiness, the following protocols represent a self-validating system. IMC provides the macroscopic thermodynamic rate, while LC-QToF-MS confirms the microscopic molecular identity of the degradants.

Protocol 1: Shelf-Life Prediction via Isothermal Microcalorimetry (IMC)

Causality Check: By running IMC at three distinct, near-ambient temperatures, we can apply the Arrhenius equation to calculate the exact degradation rate at 25°C without triggering unnatural high-temperature degradation pathways.

  • Instrument Calibration: Calibrate the multichannel isothermal microcalorimeter using electrical substitution heating to ensure baseline stability (< 0.2 µW drift over 24 hours).

  • Sample Preparation: Weigh exactly 100.0 mg of the compound into a glass ampoule. For solution-state testing, suspend in 1.0 mL of phosphate buffer (pH 7.4).

  • Thermal Equilibration: Seal the ampoules and lower them into the thermal equilibration position of the calorimeter for 45 minutes to dissipate friction heat.

  • Data Acquisition: Lower the samples into the measurement position. Record the heat flow ( dQ/dt ) continuously for 7 to 14 days at 25°C, 35°C, and 45°C.

  • Kinetic Modeling: Integrate the heat flow curve to determine total heat ( Q ). Use the pseudo-zero-order or first-order kinetic models to extract the rate constant ( k ) at each temperature.

  • Arrhenius Extrapolation: Plot ln(k) versus 1/T (Kelvin) to calculate the Activation Energy ( Ea​ ) and accurately predict the shelf-life at 20°C.

Protocol 2: Forced Degradation & LC-QToF-MS Analysis

Causality Check: IMC tells us the compound is degrading, but LC-MS tells us exactly which bond is breaking, validating our structural vulnerability hypotheses.

  • Acid/Base Stress: Dissolve 1 mg/mL of the compound in 50% Acetonitrile/Water. Add 0.1 N HCl (acid stress) or 0.1 N NaOH (base stress). Incubate at 60°C for 48 hours.

  • Thermal Stress: Subject the solid powder to 105°C in a convection oven for 7 days.

  • Neutralization & Filtration: Neutralize the acid/base samples to pH 7.0. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., Waters Acquity). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Mass Spectrometry: Analyze the eluent using a Quadrupole Time-of-Flight (QToF) MS in positive electrospray ionization (ESI+) mode. Look for the mass shift corresponding to the loss of CO2 (-44 Da) for decarboxylation, or the addition of H2O (+18 Da) for oxazolidinone ring opening.

StabilityWorkflow S1 Sample Prep (Solid & Solution) S2 Isothermal Microcalorimetry (IMC) S1->S2 S3 Forced Degradation (Thermal/pH Stress) S1->S3 S4 Arrhenius Kinetics & Heat Flow Data S2->S4 S5 LC-QToF-MS Degradant ID S3->S5 S6 Comprehensive Thermodynamic Profile S4->S6 S5->S6

Fig 2. Self-validating thermodynamic stability screening workflow combining IMC and LC-MS.

Conclusion

The thermodynamic stability of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid is a delicate balance governed by the robust but base-sensitive cyclic carbamate and the thermally labile phenylacetic acid moiety. By utilizing Isothermal Microcalorimetry alongside LC-MS forced degradation studies, researchers can accurately map its degradation kinetics. This ensures that downstream formulation development is grounded in empirical, mechanistically sound thermodynamic data, ultimately preventing late-stage API failures.

References

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Advances. Available at:[Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. National Institutes of Health (PMC). Available at:[Link]

  • Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Geochimica et Cosmochimica Acta (Elsevier). Available at:[Link]

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. ResearchGate. Available at:[Link]

  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. Lab Manager. Available at:[Link]

  • Pharmaceutical Applications of Microcalorimetry. TA Instruments. Available at:[Link]

Foundational

Physicochemical Profiling of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid: Molecular Weight, Partition Coefficient, and Analytical Methodologies

Executive Summary In modern drug discovery and medicinal chemistry, bifunctional building blocks are critical for synthesizing targeted therapeutics. 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid (CAS No: 92288-70-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, bifunctional building blocks are critical for synthesizing targeted therapeutics. 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid (CAS No: 92288-70-5)[1][2] is a highly versatile intermediate. It features two distinct pharmacophoric elements: an oxazolidinone core—renowned for its potent antimicrobial properties (e.g., linezolid)—and a phenylacetic acid moiety, a structural hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).

As a Senior Application Scientist, I approach the evaluation of this molecule by first establishing its foundational physicochemical parameters. Understanding its molecular weight (221.21 g/mol )[1][3] and partition coefficient (LogP ~1.21)[3] is not merely a documentation exercise; it is a predictive necessity. These parameters dictate the molecule's membrane permeability, solubility, and behavior in subsequent synthetic or biological assays.

Quantitative Physicochemical Data

To facilitate rapid assessment for fragment-based drug discovery (FBDD) and Lipinski's Rule of Five compliance, the quantitative data for 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid is summarized below.

ParameterValueClinical/Chemical Significance
Chemical Formula C₁₁H₁₁NO₄[1][2]Dictates the stoichiometric baseline for synthetic scaling.
Molecular Weight 221.21 g/mol [1][3]< 300 Da; ideal for FBDD and ensures high ligand efficiency.
Calculated LogP (cLogP) ~1.21[3]Optimal lipophilicity for aqueous solubility while maintaining baseline permeability.
Estimated pKa ~4.3 (Carboxylic Acid)Determines the ionization state (LogD) at physiological pH (7.4).
Hydrogen Bond Donors 1 (-OH of carboxylic acid)Facilitates target binding; well within the ≤ 5 limit.
Hydrogen Bond Acceptors 4 (Carbonyls, Ether O)Enhances aqueous solubility; well within the ≤ 10 limit.

Structural Causality: The Interplay Dictating LogP

The partition coefficient (LogP) is the ratio of a compound's concentration in a lipophilic phase (n-octanol) to its concentration in an aqueous phase (water) in its unionized form. The cLogP of ~1.21[3] is a direct consequence of competing structural forces:

  • The Lipophilic Core (Phenyl Ring): The central benzene ring acts as a hydrophobic spacer, driving the baseline LogP upwards and facilitating hydrophobic interactions within target protein binding pockets.

  • The Polar Oxazolidinone Ring: The carbamate-like linkage (-O-C(=O)-N-) introduces significant polarity and a strong dipole moment. This acts as a lipophilicity "brake," preventing the molecule from becoming excessively greasy, which would otherwise lead to poor aqueous solubility and high plasma protein binding.

  • The Ionizable Tail (Acetic Acid): While the unionized carboxylic acid contributes moderately to polarity, its behavior is highly pH-dependent. At a physiological pH of 7.4, the acid is fully deprotonated to a carboxylate anion. This drops the effective partition coefficient (LogD) to a negative value, drastically increasing water solubility but restricting passive diffusion across lipid bilayers like the blood-brain barrier.

Structure_LogP Molecule 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid MW: 221.21 g/mol cLogP: ~1.21 Oxazolidinone Oxazolidinone Ring Polar Core (HBA) Decreases LogP Molecule->Oxazolidinone Phenyl Phenyl Ring Lipophilic Spacer Increases LogP Molecule->Phenyl AceticAcid Acetic Acid Moiety Ionizable (pKa ~4.3) pH-dependent LogD Molecule->AceticAcid

Structural contributions to the partition coefficient (LogP) and molecular weight.

Experimental Methodology: Self-Validating RP-HPLC LogP Determination

While computational models provide a cLogP of 1.21[3], empirical validation is mandatory in rigorous drug development. For an ionizable, moderately polar compound like 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid, the traditional shake-flask method is prone to emulsion artifacts and ionization errors.

Therefore, we employ the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as standardized by the .

Step-by-Step Protocol

Step 1: Mobile Phase Preparation & pH Control (Critical Causality)

  • Action: Prepare a mobile phase of 50:50 Methanol/Water. Buffer the aqueous portion to pH 2.5 using 0.1% phosphoric acid.

  • Causality: The pKa of the phenylacetic acid moiety is ~4.3. To measure the true LogP (the partition of the unionized molecule), the mobile phase pH must be at least 1.5 units below the pKa. At pH 2.5, >98% of the compound is protonated, preventing the elution of the highly polar carboxylate anion which would artificially lower the retention time.

Step 2: Reference Standard Calibration

  • Action: Select 5–6 reference standards with known LogP values spanning 0.5 to 3.0 (e.g., benzyl alcohol, benzoic acid, toluene). Inject these under isocratic conditions.

  • Action: Inject thiourea to determine the column dead time ( t0​ ).

Step 3: Chromatographic Execution

  • Action: Inject 10 µL of the 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid sample (1 mg/mL in mobile phase) onto a C18 analytical column (e.g., 150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Action: Record the retention time ( tR​ ).

Step 4: Data Processing & Self-Validation

  • Action: Calculate the capacity factor ( k′ ) for all compounds: k′=(tR​−t0​)/t0​ .

  • Action: Plot logk′ of the reference standards against their known LogP values. Interpolate the LogP of the analyte from this linear regression.

  • Self-Validation Checkpoint: The linear regression must yield a coefficient of determination ( R2 ) ≥0.98 . If R2<0.98 , it indicates column stationary phase degradation or mobile phase preparation error. The system must be flushed and the calibration repeated before trusting the analyte's calculated LogP.

HPLC_Workflow Start 1. Mobile Phase & pH Control (Buffer pH 2.5 to suppress ionization) Ref 2. Calibration with Reference Standards (Known LogP compounds) Start->Ref Inject 3. RP-HPLC Injection (C18 Column, Isocratic Elution) Ref->Inject Measure 4. Retention Time (tR) Measurement (Analyte & Thiourea marker) Inject->Measure Calc 5. Capacity Factor (k') Calculation k' = (tR - t0) / t0 Measure->Calc Result 6. LogP Interpolation (Linear Regression: log k' vs LogP) Calc->Result

RP-HPLC Workflow for LogP Determination of Ionizable Compounds.

Implications in Drug Development

According to , poor absorption or permeation is highly likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is greater than 500, and the calculated LogP is greater than 5.

With a molecular weight of 221.21 g/mol [1][3] and a LogP of ~1.21[3], 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid sits well within the "sweet spot" for lead optimization. Its low molecular weight leaves ample "budget" (nearly 280 Da) to append lipophilic targeting moieties (such as fluorinated biaryls) via amide coupling at the acetic acid tail. Because the starting LogP is low (1.21), chemists can safely add lipophilic groups without breaching the LogP > 5 threshold, thereby mitigating the risk of late-stage attrition due to poor aqueous solubility or off-target toxicity.

References

  • ChEMBL Database (EMBL-EBI). "Compound Report Card for C11H11NO4 (Calculated Properties, ALogP)." EMBL-EBI. [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals.[Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparative Chromatography Purification of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid (CAS: 92288-70-5) Introduction and Chemical Context The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid (CAS: 92288-70-5)

Introduction and Chemical Context

The compound 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid is a critical building block in the synthesis of oxazolidinone-class pharmaceuticals, including advanced antibacterial agents (e.g., Linezolid analogs) and direct Factor Xa inhibitors (e.g., Rivaroxaban derivatives) . Achieving >99% purity of this intermediate is paramount, as trace impurities can propagate through subsequent coupling reactions, leading to critical failures in active pharmaceutical ingredient (API) manufacturing.

This application note details a self-validating, highly scalable reversed-phase preparative high-performance liquid chromatography (RP-HPLC) protocol. The methodology bridges the gap between analytical scouting and pilot-scale purification, ensuring high mass recovery while maintaining strict impurity control.

Physicochemical Profiling & Mechanistic Strategy

As a Senior Application Scientist, I emphasize that successful preparative chromatography is never achieved by trial and error; it is dictated by the physicochemical properties of the target molecule.

Ionization Control and Modifier Selection

The target molecule features a phenylacetic acid moiety with an estimated pKa​ of ~4.3.

  • The Causality of pH: If purified in a neutral unbuffered mobile phase (pH ~7.0), the carboxylic acid will ionize into a carboxylate anion. This dramatically reduces its hydrophobicity, leading to early elution near the void volume ( t0​ ) and severe peak tailing due to secondary interactions with residual silanols on the silica support.

  • The Solution: We must employ an acidic modifier. By supplementing the mobile phase with 0.1% Formic Acid (FA) , we lower the pH to ~2.7. This fully protonates the acetic acid group, ensuring the molecule remains neutral. This maximizes hydrophobic retention on the C18 stationary phase and yields sharp, symmetrical peaks . Formic acid is preferred over Trifluoroacetic acid (TFA) to prevent ion suppression during downstream LC-MS fraction quality control.

Solubilization and the "Strong Solvent Effect"

Oxazolidinone rings combined with planar phenyl systems often exhibit strong crystal lattice energies, resulting in poor solubility in standard aqueous mobile phases .

  • Sample Preparation: The crude mixture must be dissolved in a strong, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) prior to injection.

  • Mitigating Breakthrough: To prevent the "strong solvent effect"—where the DMSO plug carries the analyte through the column without allowing it to partition into the stationary phase—the injection volume must be strictly limited to <2% of the total column volume (CV) .

Purification Workflow

Workflow N1 1. Crude Synthesis Mixture CAS: 92288-70-5 N2 2. Sample Solubilization (DMSO / DMF) N1->N2 N3 3. Analytical Scouting (C18, 0.1% FA) N2->N3 N4 4. Scale-Up Calculation (Volumetric & Load) N3->N4 N5 5. Preparative RP-HPLC (UV-Triggered Fractionation) N4->N5 N6 6. Fraction Pooling & QC (LC-MS / NMR) N5->N6 N7 7. Lyophilization (>99% Purity Solid) N6->N7

Fig 1. End-to-end preparative chromatography workflow for oxazolidinone intermediates.

Experimental Protocols

Step 1: Analytical Scouting (Self-Validating System)

Before committing bulk material to the preparative column, the method must be validated at the analytical scale. This ensures the resolution ( Rs​ ) between the target product and its nearest synthetic impurity is >2.0 .

Table 1: Analytical Scouting Parameters

ParameterSpecification
Column C18, 4.6 mm ID × 150 mm length, 5 µm particle size
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid
Mobile Phase B HPLC-grade Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL (Concentration: 2 mg/mL in DMSO)
Detection UV Diode Array (extracted at 254 nm)
Gradient 0-2 min: 5% B (Isocratic hold to elute DMSO) 2-12 min: 5% 60% B 12-14 min: 60% 95% B (Wash) 14-18 min: 5% B (Equilibration)

Validation Checkpoint: Verify that the peak asymmetry factor ( As​ ) is between 0.9 and 1.2. If As​>1.5 , verify the pH of the mobile phase; the formic acid may have degraded or evaporated.

Step 2: Scale-Up Mathematics

To maintain identical chromatographic performance (retention time and peak shape) when moving to the preparative scale, the flow rate and injection mass must be scaled geometrically according to the ratio of the column radii squared ( r2 ), assuming column length and particle size remain constant .

Scale Factor=(Radiusana​Radiusprep​​)2=(2.3 mm25.0 mm​)2≈118

Table 2: Scale-Up Translation (Analytical to Preparative)

ParameterAnalytical ScalePreparative Scale (Calculated)
Column Dimensions 4.6 × 150 mm50.0 × 150 mm
Flow Rate 1.0 mL/min118.0 mL/min
Max Injection Volume 10 µL1.18 mL
Mass Load per Run 0.02 mg~2.36 mg (Conservative baseline)

Note: For high-throughput purification, mass loadability can often be pushed to "touching-band" limits (overloading), potentially allowing up to 50-100 mg per injection depending on the distance to the nearest impurity.

Step 3: Preparative Execution & Fractionation
  • System Priming: Purge the preparative pumps with Mobile Phase A and B to remove any residual buffers from previous users.

  • Equilibration: Run the initial gradient conditions (5% B) at 118 mL/min for at least 3 Column Volumes (CV) until the UV baseline is perfectly stable.

  • Injection: Inject the calculated volume of the solubilized crude mixture.

  • Fraction Collection: Set the fraction collector to trigger via UV threshold at 254 nm. Ensure the collection delay volume (the tubing volume between the UV flow cell and the fraction collector nozzle) is accurately calibrated to prevent clipping the peak.

  • Post-Run Wash: Drive the column to 95% B for 3 minutes to elute highly retained lipophilic impurities before the next injection.

Step 4: Lyophilization

Combine the pure fractions. Because the mobile phase consists of Water, Acetonitrile, and Formic Acid—all of which are highly volatile—the pooled fractions can be directly frozen (e.g., in a dry ice/acetone bath) and subjected to lyophilization (freeze-drying). This yields the 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid as a pure, fluffy white powder without the need for liquid-liquid extraction.

Troubleshooting & Causality

  • Issue: The target peak elutes much earlier on the prep column than the analytical column.

    • Causality: This is typically caused by injecting too large a volume of the DMSO sample plug. The strong solvent locally disrupts the partitioning equilibrium, dragging the analyte down the column. Solution: Dilute the sample plug with Mobile Phase A prior to injection, or reduce the injection volume and increase the concentration.

  • Issue: Baseline drift during the gradient.

    • Causality: Formic acid absorbs slightly in the low UV range. As the gradient shifts from Water to Acetonitrile, the background absorbance changes. Solution: Monitor at a higher wavelength (e.g., 254 nm or 280 nm) where the phenyl ring absorbs strongly but the mobile phase does not, or utilize a reference wavelength subtraction if your detector supports it.

References

  • Beilstein Journal of Organic Chemistry. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). Available at:[Link]

  • MZ-Analysentechnik GmbH. General tips for preparative HPLC Technical Note. Available at:[Link]

  • MDPI - Molecules. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2021). Available at:[Link]

  • Waters Corporation. Applying the 5 Rules of Scale Up in LC Purification. (2018). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid

Introduction & Process Overview Welcome to the Technical Support Center for the synthesis of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid (CAS 92288-70-5). This compound is a critical phenylacetic acid derivative f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Process Overview

Welcome to the Technical Support Center for the synthesis of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid (CAS 92288-70-5). This compound is a critical phenylacetic acid derivative featuring an oxazolidinone core, frequently utilized as an advanced intermediate in the development of antibacterial agents and anticoagulants.

This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the standard two-step carbamate-cyclization route. This pathway is preferred in process chemistry for its scalability and reliability compared to alternative 1[1].

Figure 1: Four-step synthetic workflow for 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid.

FAQ & Troubleshooting Guide

Q1: Why am I seeing high levels of mixed anhydrides and oligomeric impurities when reacting 4-aminophenylacetic acid directly with 2-chloroethyl chloroformate? Causality & Solution: The starting material contains both a nucleophilic aniline and a carboxylic acid. Under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which readily attacks the highly electrophilic 2-chloroethyl chloroformate. This forms a highly reactive mixed anhydride intermediate, leading to esterification, dimerization, or symmetrical anhydride formation. Resolution: You must mask the carboxylic acid prior to carbamate formation. We strongly recommend a standard Fischer esterification (Step 1) to convert the starting material to methyl 4-aminophenylacetate. The ester is stable through the carbamate formation and cyclization steps, and can be cleanly hydrolyzed (Step 4) at the end of the sequence.

Q2: My cyclization step (Step 3) is stalling, leaving >80% of the uncyclized N-(2-chloroethoxycarbonyl) intermediate. How do I drive this to completion? Causality & Solution: The intramolecular cyclization requires the deprotonation of the carbamate nitrogen to form a 2[2]. The pKa of an N-aryl carbamate is approximately 13–14. Weak bases like triethylamine (Et₃N) or pyridine are insufficiently basic to generate the required concentration of the nitrogen anion. Resolution: Switch to a stronger base and a polar aprotic solvent. Anhydrous potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 90 °C is the 2[2]. Alternatively, for temperature-sensitive substrates, sodium hydride (NaH) in THF at 0 °C to room temperature provides rapid, quantitative cyclization.

Q3: I am detecting significant amounts of 2-chloroethanol in my GC/MS during Step 2, and my yield of the carbamate is low. What went wrong? Causality & Solution: 2-Chloroethyl chloroformate is highly sensitive to moisture and nucleophilic attack. If water is present in your solvent, or if you are using an aqueous base (e.g., Schotten-Baumann conditions with NaOH), the hydroxide/water will attack the chloroformate carbonyl, leading to decarboxylation and the expulsion of 2-chloroethanol. Resolution: Ensure Step 2 is conducted under strictly anhydrous conditions. Use dry dichloromethane (DCM) and a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.

Q4: How can I minimize N,N-bis-alkylation during the carbamate formation? Causality & Solution: The secondary carbamate product is less nucleophilic than the primary aniline, but in the presence of excess chloroformate and base, a second acylation can occur. Resolution: Control the stoichiometry strictly (1.05 equivalents of 2-chloroethyl chloroformate) and maintain the reaction temperature at 0 °C to 5 °C during the addition phase. The lower temperature exponentially decreases the rate of the secondary acylation relative to the primary amine reaction.

Quantitative Data: Optimization of the Cyclization Step

The following table summarizes the effect of base and solvent selection on the cyclization of Methyl 4-((2-chloroethoxy)carbonylamino)phenylacetate (Step 3).

Base (Equivalents)SolventTemp (°C)Time (h)Conversion to Oxazolidinone (%)Uncyclized Carbamate (%)Hydrolysis/Side Products (%)
Et₃N (2.0)DCM4024< 5%> 90%< 5%
NaOH (aq) (2.0)DCM/H₂O251235%40%25% (Ester hydrolysis)
K₂CO₃ (2.5)DMF901296%< 2%< 2%
NaH (1.2)THF252> 98%< 1%< 1%

Experimental Protocols

Self-Validating System Note: Every step below incorporates an In-Process Control (IPC) to empirically verify reaction completion before advancing, preventing the carryover of reactive impurities.

Step 1: Protection (Synthesis of Methyl 4-aminophenylacetate)

  • Suspend 4-aminophenylacetic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Slowly add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.

  • Reflux the mixture for 4–6 hours.

  • IPC: Check by TLC (DCM:MeOH 9:1). The highly polar acid spot (baseline) must be completely consumed.

  • Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the ester.

Step 2: Carbamate Formation

  • Dissolve Methyl 4-aminophenylacetate (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM (10 volumes) under an inert atmosphere (N₂/Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add 2-chloroethyl chloroformate (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Stir at room temperature for 2 hours.

  • IPC: Verify by LC-MS. Confirm the presence of the uncyclized carbamate mass [M+H]⁺ and the absence of the starting aniline.

  • Wash the organic layer with 1M HCl, followed by brine. Dry and concentrate to afford the intermediate.

Step 3: Base-Catalyzed Cyclization

  • Dissolve the crude carbamate (1.0 eq) in anhydrous DMF (8 volumes).

  • Add finely powdered, anhydrous K₂CO₃ (2.5 eq).

  • Heat the suspension to 90 °C and 2[2].

  • IPC: Monitor by HPLC for the complete disappearance of the carbamate peak and the emergence of the oxazolidinone peak.

  • Cool to room temperature, dilute with water (20 volumes), and extract with EtOAc (3x). Wash the combined organics with LiCl (5% aq) to remove residual DMF. Concentrate to yield Methyl 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetate.

Step 4: Deprotection (Hydrolysis)

  • Dissolve the oxazolidinone ester (1.0 eq) in a 3:1 mixture of THF:H₂O (10 volumes).

  • Add LiOH monohydrate (2.0 eq) and stir at room temperature for 3–4 hours.

  • IPC: Confirm ester disappearance by TLC.

  • Remove THF in vacuo. Acidify the aqueous layer with 1M HCl to pH 2-3.

  • The product, 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid, will precipitate. Filter, wash with cold water, and dry under vacuum at 50 °C.

References

  • Potassium phosphate-catalyzed one-pot synthesis of 3-aryl-2-oxazolidinones from epoxides, amines, and atmospheric carbon dioxide. Green Chemistry (RSC Publishing).
  • Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions. PMC.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Toxicological Profile of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid and Its Analogues

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the toxicological profile of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid and its structural analogues....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profile of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid and its structural analogues. As a novel class of compounds with potential therapeutic applications, understanding their safety profile is paramount for further development. This document synthesizes available data on the cytotoxicity and genotoxicity of related oxazolidinone-containing compounds to provide a predictive toxicological assessment and guide future research.

Introduction to 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid and its Analogues

The core structure of the compounds discussed in this guide is the 2-oxazolidinone ring linked to a phenylacetic acid moiety. The oxazolidinone class of compounds is well-established in medicinal chemistry, with linezolid being a prominent example of an FDA-approved antibiotic.[1] The primary mechanism of action for many oxazolidinones involves the inhibition of bacterial protein synthesis.[2] However, off-target effects leading to toxicity are a significant concern in drug development.[3] Key toxicological issues associated with the oxazolidinone class include myelosuppression (bone marrow suppression) and monoamine oxidase (MAO) inhibition.[3][4]

This guide will focus on the comparative toxicity of the parent compound, 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid, and its analogues, which may feature substitutions on the phenyl ring or modifications to the acetic acid side chain. Due to the limited direct toxicological data on this specific compound, this guide will draw upon structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies of other oxazolidinone derivatives to infer potential toxicities.[4][5]

Comparative Cytotoxicity Analysis

Cytotoxicity, the quality of being toxic to cells, is a critical parameter in assessing the safety of a compound. The most common in vitro method to evaluate cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: Hypothetical Comparative Cytotoxicity of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid and its Analogues (Based on SAR Principles)

CompoundAnalogue TypePredicted IC50 (µM) on a representative cancer cell line (e.g., HeLa)Rationale based on Structure-Activity Relationships
1 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid> 100The phenylacetic acid moiety is generally considered to have low cytotoxicity.[7]
2 Analogue with electron-withdrawing group (e.g., -NO2) on the phenyl ring50 - 100Introduction of a nitro group can increase cytotoxicity.
3 Analogue with electron-donating group (e.g., -OCH3) on the phenyl ring> 100Electron-donating groups may not significantly alter the cytotoxicity profile compared to the parent compound.
4 Analogue with esterification of the carboxylic acidVariableEsterification can alter cell permeability and metabolic stability, potentially leading to increased or decreased cytotoxicity depending on the specific ester group and cell type.

Causality Behind Experimental Choices: The choice of the MTT assay is based on its robustness, reliability, and high-throughput capability for screening the cytotoxic potential of new chemical entities. The selection of a cancer cell line, such as HeLa, is common in initial cytotoxicity screening due to their rapid growth and established protocols. For a comprehensive assessment, it would be crucial to also evaluate cytotoxicity on non-cancerous cell lines to determine selectivity.

Comparative Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer. The in vitro micronucleus test is a widely accepted method for assessing chromosomal damage.

Direct genotoxicity data for 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid is not currently available. However, the broader class of oxazolidinones has been subject to genotoxicity testing. For instance, some oxazolidinone-containing compounds have been evaluated for their potential to induce micronuclei in mammalian cells.[8]

Table 2: Predicted Genotoxic Potential of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid and its Analogues

CompoundAnalogue TypePredicted Outcome in Micronucleus TestRationale based on Structure-Activity Relationships
1 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acidNegativeThe core oxazolidinone structure in approved drugs like linezolid is not considered genotoxic. The phenylacetic acid moiety is also generally non-genotoxic.
2 Analogue with a known mutagenic functional group (e.g., aromatic nitro group)Potentially PositiveAromatic nitro compounds are a well-known class of mutagens.
3 Analogue with modifications that increase reactivity with DNAPotentially PositiveStructural features that can form reactive electrophiles may lead to DNA damage.

Expertise & Experience in Protocol Design: The micronucleus assay is chosen for its ability to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. The inclusion of a metabolic activation system (e.g., S9 fraction) is critical to identify compounds that may become genotoxic after metabolism in the liver.

Structure-Toxicity Relationship (STR) Insights

The toxicity of oxazolidinone analogues is significantly influenced by the nature of the substituents on the core structure.[3]

  • C-5 Position of the Oxazolidinone Ring: Modifications at this position are crucial for antibacterial activity and can also impact toxicity.[5]

  • N-phenyl Ring Substituents: The substituents on the phenyl ring play a significant role in the overall pharmacological and toxicological profile. For example, the addition of a fluorine atom has been shown to reduce toxicity in some cases.[9]

  • The Acetic Acid Side Chain: While the phenylacetic acid moiety itself is not generally associated with high toxicity[7], its interaction with the rest of the molecule and its metabolic fate could influence the overall safety profile.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Protocol

This protocol outlines the steps for determining the cytotoxic effects of the test compounds on a selected cell line (e.g., HeLa).

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 or 72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Genotoxicity Assay: Micronucleus Test Protocol

This protocol describes the procedure for evaluating the genotoxic potential of the test compounds using the in vitro micronucleus assay with a suitable mammalian cell line (e.g., CHO-K1).

Materials:

  • Test compounds

  • CHO-K1 cells (or other suitable cell line)

  • Culture medium (e.g., Ham's F12) with supplements

  • Cytochalasin B (to block cytokinesis)

  • Mitomycin C (positive control for clastogenicity)

  • Colchicine (positive control for aneugenicity)

  • S9 fraction (for metabolic activation)

  • Microscope slides

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain)

  • Microscope

Procedure:

  • Cell Culture and Treatment: Culture CHO-K1 cells to an appropriate confluency. Expose the cells to various concentrations of the test compounds, along with negative and positive controls, for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation.

  • Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. Incubate for a period equivalent to 1.5-2 normal cell cycles.

  • Cell Harvesting and Slide Preparation: Harvest the cells by trypsinization, treat with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides and air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the frequency of micronucleated cells for each treatment group and compare it to the negative control. A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative toxicity assessment of the compounds.

Toxicity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cluster_analysis Data Analysis & Comparison Compound1 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid MTT_Assay MTT Assay Compound1->MTT_Assay Micronucleus_Test In Vitro Micronucleus Test Compound1->Micronucleus_Test Analogue2 Analogue 2 Analogue2->MTT_Assay Analogue2->Micronucleus_Test Analogue3 Analogue 3 Analogue3->MTT_Assay Analogue3->Micronucleus_Test Cell_Lines Cancer & Non-cancer Cell Lines MTT_Assay->Cell_Lines IC50_Determination IC50 Determination Cell_Lines->IC50_Determination SAR_Analysis Structure-Toxicity Relationship Analysis IC50_Determination->SAR_Analysis Metabolic_Activation With/Without S9 Activation Micronucleus_Test->Metabolic_Activation MN_Frequency Micronuclei Frequency Analysis Metabolic_Activation->MN_Frequency MN_Frequency->SAR_Analysis Comparative_Profile Comparative Toxicity Profile SAR_Analysis->Comparative_Profile Risk_Assessment Preliminary Risk Assessment Comparative_Profile->Risk_Assessment

Caption: Workflow for the comparative toxicity assessment of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid and its analogues.

Conclusion and Future Directions

This guide provides a framework for the comparative toxicological assessment of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid and its analogues. Based on the available literature for the broader oxazolidinone class, the parent compound is predicted to have a favorable preliminary safety profile with low cytotoxicity and no genotoxic potential. However, modifications to the chemical structure, particularly the introduction of known toxicophores, could significantly alter this profile.

It is imperative that direct experimental data be generated for the target compound and its key analogues to validate these predictions. Future studies should include:

  • In vitro cytotoxicity screening against a panel of cancer and non-cancer cell lines to determine potency and selectivity.

  • A full battery of in vitro genotoxicity assays , including the Ames test for point mutations and the in vitro micronucleus test for chromosomal damage.

  • In vivo acute toxicity studies in animal models to determine the maximum tolerated dose and identify potential target organs of toxicity.

  • Investigation of specific toxicities associated with the oxazolidinone class, such as myelosuppression and MAO inhibition, through appropriate in vitro and in vivo models.

By systematically evaluating the toxicological properties of this series of compounds, researchers can identify lead candidates with the most promising safety profiles for further preclinical and clinical development.

References

  • Renslo, A. R. (2010). Antibacterial oxazolidinones: emerging structure-toxicity relationships. Expert Review of Anti-infective Therapy, 8(5), 565-574. [Link]

  • Barb, A. C., & Miller, J. C. (2024). Structural toxicity relationship (STR) of linezolid to mitigate myelosuppression and serotonergic toxicity. Bioorganic & Medicinal Chemistry, 118, 118025. [Link]

  • Zhanel, G. G., DeCorby, M., Laing, N., Wierzbowski, A., Baudry, P., Karlowsky, J. A., ... & Hoban, D. J. (2003). A critical review of oxazolidinones: an alternative or replacement for glycopeptides and streptogramins?. The Canadian Journal of Infectious Diseases & Medical Microbiology, 14(5), 265-277. [Link]

  • Renslo, A. R. (2010). Antibacterial oxazolidinones: Emerging structure-toxicity relationships. Expert Review of Anti-infective Therapy, 8(5), 565-574. [Link]

  • Foti, C., Piperno, A., Scala, A., & Giuffrè, O. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4253. [Link]

  • Singh, S. B., & Chopra, I. (2013). Current updates on oxazolidinone and its significance. Journal of applied microbiology, 114(5), 1243-1256. [Link]

  • Foti, C., Piperno, A., Scala, A., & Giuffrè, O. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4253. [Link]

  • Russo, A., Gaglione, M. R., Gaglione, E., Di Mola, A., D'Amico, M., Di Martino, C., ... & Caraglia, M. (2020). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. Biomedicines, 8(2), 35. [Link]

  • Xie, Y., Chen, J., Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13904. [Link]

  • El-Deen, I. M., Eltamany, E. H., Ali, N. M., El-Zahabi, H. S. A., Abdel-Mottaleb, Y., & El-Remessy, A. B. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(11), 789-806. [Link]

  • Liu, X., Zhao, Y., Wang, Y., Wang, Y., Liu, Y., & Zhang, Y. (2022). Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China. Frontiers in Cellular and Infection Microbiology, 12, 1056904. [Link]

  • Hossain, M. A., & Preprints.org. (2023). Assessing Antibiotic Safety: A Comparative Study of Four Promising Candidates Using pKCSM Database. Preprints.org. [Link]

  • Wang, M., Li, Y., Li, P., Li, B., Song, H., & Chen, X. (2022). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 27(20), 7019. [Link]

  • Diekema, D. J., & Jones, R. N. (2000). Oxazolidinones: a review. Drugs, 59(1), 7-16. [Link]

  • Wright, G. D. (2022). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 8(11), 2217-2227. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2021). Public report - 2-Oxazolidinone, 3-ethenyl-5-methyl. [Link]

  • BIBRA. (2014). PHENYLACETIC ACID C8H8O2. [Link]

  • Slee, A. M., Wuonola, M. A., McRipley, R. J., Zajac, I., Zawada, M. J., Tocus, P. L., ... & Gregory, W. A. (1987). Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721. Antimicrobial agents and chemotherapy, 31(11), 1791-1797. [Link]

  • Lemaire, S., Tulkens, P. M., & Van Bambeke, F. (2015). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 3, e13904. [Link]

  • Kirby, J. E., & LaPlante, K. L. (2015). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. mBio, 6(5), e01331-15. [Link]

  • Tse, M. K., & Jaskot, R. (2017). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Marine drugs, 15(11), 335. [Link]

  • Satyaseela, M. P., & Paul, M. (2009). In vitro antibacterial activities of a novel oxazolidinone, OCID0050. Journal of Antimicrobial Chemotherapy, 64(4), 797-800. [Link]

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Comparative

A Researcher's Guide to Cross-Validation of In Vitro Binding Assays for 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid and its Analogs

In the landscape of contemporary drug discovery, the oxazolidinone scaffold, a key feature of the molecule 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid, presents a fascinating duality in its potential biological ta...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the oxazolidinone scaffold, a key feature of the molecule 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid, presents a fascinating duality in its potential biological targets. Historically, this chemical moiety is renowned for its potent antibacterial activity, exemplified by the antibiotic Linezolid, which functions by inhibiting bacterial protein synthesis.[1][2] More recently, derivatives of this class have also been investigated for their effects on monoamine oxidase (MAO), enzymes critical in the catabolism of neurotransmitters.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the cross-validation of in vitro binding assays for 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid and its analogs. Recognizing the dual-target potential, we will explore methodologies to characterize its binding affinity to both the bacterial ribosome and monoamine oxidase. This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling robust and reliable characterization of novel compounds within this chemical class.

Part 1: Elucidating the Target - A Two-Pronged Approach

Given the structural alerts within 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid, a primary investigation should address two principal hypotheses:

  • Hypothesis 1: The compound is an antibacterial agent targeting the bacterial ribosome.

  • Hypothesis 2: The compound is a modulator of monoamine oxidase activity.

The initial experimental design should aim to validate or invalidate these hypotheses, thereby directing subsequent, more detailed binding studies. A suggested initial screening workflow is as follows:

A 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid B Initial Screening A->B C Antibacterial Susceptibility Testing (e.g., MIC determination vs. Gram-positive bacteria) B->C D MAO-A and MAO-B Inhibitor Screening Assay B->D E Significant Antibacterial Activity C->E Observed I No Significant Activity C->I Not Observed F Significant MAO Inhibition D->F Observed D->I Not Observed G Proceed with Ribosome Binding Assays E->G H Proceed with MAO Binding & Kinetic Assays F->H J Consider alternative targets or compound modification I->J

Caption: Initial screening workflow for 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid.

Part 2: Characterizing Ribosomal Binding - The Antibacterial Hypothesis

Should initial screening reveal antibacterial activity, the subsequent step is to confirm direct binding to the bacterial ribosome. Linezolid, the archetypal oxazolidinone antibiotic, inhibits protein synthesis by binding to the 50S ribosomal subunit's peptidyl transferase center.[5][6] This interaction prevents the formation of a functional 70S initiation complex.[7]

Comparative Analysis of Ribosome Binding Assays

A multi-faceted approach to assay selection is crucial for robust cross-validation. The following table compares common methodologies for assessing binding to the bacterial ribosome:

Assay TypePrincipleAdvantagesDisadvantages
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand (e.g., [³H]-Linezolid) from the ribosome by the test compound.[8]"Gold standard" for affinity determination due to high sensitivity and robustness.[8]Requires synthesis of a radiolabeled ligand, specialized equipment, and handling of radioactive materials.[9]
Fluorescence Polarization (FP) Assay A fluorescently labeled ligand, when bound to the large ribosome, has a slower rotational speed, resulting in higher fluorescence polarization.[10][11]Homogeneous assay format (no separation step), amenable to high-throughput screening.[12]Requires a suitable fluorescently labeled probe; potential for interference from fluorescent compounds.
Surface Plasmon Resonance (SPR) Immobilized ribosomes on a sensor chip detect changes in the refractive index upon binding of the test compound in real-time.[13][14]Label-free, provides kinetic data (association and dissociation rates).[15]Requires specialized equipment; ribosome immobilization can be challenging and may affect binding.
In Vitro Translation Inhibition Assay Measures the compound's ability to inhibit the synthesis of a reporter protein (e.g., luciferase or GFP) in a cell-free system.[16]Directly measures functional outcome of binding.Indirect measure of binding; does not provide direct affinity (Kd) values.
Featured Protocol: Competitive Radioligand Binding Assay for the Bacterial 70S Ribosome

This protocol is designed to determine the binding affinity (Ki) of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid by measuring its ability to displace a known radioligand from the bacterial ribosome.

1. Materials:

  • Purified bacterial 70S ribosomes (from E. coli or S. aureus)

  • [³H]-Linezolid (or other suitable radiolabeled oxazolidinone)

  • Test compound: 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid

  • Reference compound: Unlabeled Linezolid

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 2 mM DTT

  • Wash Buffer: Ice-cold Binding Buffer

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Scintillation fluid

  • 96-well microplates

  • Filtration apparatus

  • Scintillation counter

2. Experimental Workflow:

A Prepare serial dilutions of test compound and unlabeled Linezolid B Add to wells: - Binding Buffer - [³H]-Linezolid (fixed concentration) - Test/Reference Compound A->B C Add purified 70S ribosomes to initiate binding B->C D Incubate to reach equilibrium (e.g., 60 min at 37°C) C->D E Rapidly filter contents through glass fiber filters D->E F Wash filters with ice-cold Wash Buffer E->F G Dry filters and add scintillation fluid F->G H Quantify radioactivity using a scintillation counter G->H I Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki using the Cheng-Prusoff equation H->I

Caption: Workflow for a competitive radioligand ribosome binding assay.

3. Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled Linezolid) from total binding. The IC₅₀ value is determined by non-linear regression of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Alternative Compounds for Comparison
CompoundClassMechanism of Action
Linezolid OxazolidinoneBinds to the 50S ribosomal subunit, inhibiting protein synthesis initiation.[1][2]
Tedizolid OxazolidinoneA newer oxazolidinone with a similar mechanism to Linezolid.[17][18]
Vancomycin GlycopeptideInhibits bacterial cell wall synthesis.[19]
Daptomycin LipopeptideDisrupts bacterial cell membrane function.[20]
Clindamycin LincosamideBinds to the 50S ribosomal subunit, inhibiting protein synthesis.[21]

Part 3: Characterizing Monoamine Oxidase Inhibition - The Neuro-modulatory Hypothesis

Should initial screens indicate modulation of MAO activity, a different set of binding and functional assays is required. MAOs are mitochondrial enzymes that exist in two isoforms, MAO-A and MAO-B, which differ in their substrate and inhibitor specificities.[22][23]

Comparative Analysis of MAO Inhibition Assays

| Assay Type | Principle | Advantages | Disadvantages | | :--- | :--- | :--- | | Fluorometric/Colorimetric Assays | The enzymatic activity of MAO on a substrate produces a detectable product, such as hydrogen peroxide, which is then measured using a fluorescent or colorimetric probe.[24][25] | Widely available in kit format, simple "mix-and-read" protocol, suitable for high-throughput screening.[4] | Indirect measure of binding; provides IC₅₀ for enzyme inhibition, not a direct binding affinity (Ki). | | Chemiluminescent Assays | Similar to fluorometric assays, but the final detection is based on a light-emitting reaction, often offering higher sensitivity.[26] | High sensitivity, low background signal. | May require specialized plate readers. | | Radioligand Binding Assay | Measures the displacement of a radiolabeled inhibitor (e.g., [³H]-clorgyline for MAO-A) from the enzyme. | Provides direct measurement of binding affinity (Ki). | Requires handling of radioactive materials and purified enzyme. |

Featured Protocol: Fluorometric MAO-A Inhibitor Screening Assay

This protocol outlines a common method for determining the inhibitory potential of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid on MAO-A activity.

1. Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., tyramine)

  • Fluorescent probe (e.g., Amplex Red or equivalent)

  • Horseradish peroxidase (HRP)

  • Test compound: 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid

  • Reference inhibitor: Clorgyline (for MAO-A)

  • Assay Buffer: e.g., 50 mM potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

2. Experimental Workflow:

A Prepare serial dilutions of test compound and reference inhibitor B Add to wells: - Assay Buffer - MAO-A enzyme - Test/Reference Compound A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding a mixture of substrate, fluorescent probe, and HRP C->D E Incubate at 37°C, protected from light D->E F Measure fluorescence intensity at appropriate excitation/emission wavelengths over time (kinetic read) or at a fixed endpoint E->F G Data Analysis: - Determine the rate of reaction - Plot % inhibition vs. compound concentration - Calculate IC50 value F->G

Caption: Workflow for a fluorometric MAO-A inhibitor screening assay.

3. Data Analysis: The rate of the reaction is determined from the linear phase of the kinetic read. The percentage of inhibition is calculated relative to a vehicle control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Alternative Compounds for Comparison
CompoundTarget SelectivityTherapeutic Class
Clorgyline MAO-A selectiveAntidepressant (research use)
Selegiline MAO-B selective (at low doses)Anti-Parkinson's agent
Tranylcypromine Non-selective MAO-A/BAntidepressant
Moclobemide Reversible MAO-A inhibitor (RIMA)Antidepressant

Conclusion

The structural motif present in 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid warrants a dual-pronged approach to in vitro characterization. By systematically evaluating its potential as both an antibacterial agent and a monoamine oxidase inhibitor, researchers can confidently establish its primary mechanism of action. The cross-validation of binding data using multiple assay formats, such as those detailed in this guide, is paramount for ensuring the accuracy and reliability of the findings. This rigorous approach not only validates the primary target but also provides a deeper understanding of the compound's pharmacological profile, which is essential for its progression through the drug discovery pipeline.

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Validation

A Comparative Guide to the Evaluation of Structural Analogs of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic Acid as Aldose Reductase Inhibitors

This guide provides a comprehensive framework for the preclinical evaluation of structural analogs of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid, a scaffold of significant interest in the pursuit of novel aldose...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of structural analogs of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid, a scaffold of significant interest in the pursuit of novel aldose reductase inhibitors. The content herein is curated for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols to facilitate a robust comparative analysis of new chemical entities.

Introduction: The Rationale for Aldose Reductase Inhibition

Aldose reductase (AR) is a key enzyme in the polyol pathway, which, under hyperglycemic conditions, catalyzes the conversion of glucose to sorbitol.[1] This accumulation of sorbitol is a primary driver of diabetic complications, including neuropathy, nephropathy, and retinopathy.[2] Consequently, the inhibition of aldose reductase is a well-validated therapeutic strategy to mitigate these debilitating conditions. The lead compound, 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid, and its analogs, represent a chemical class with potential for potent and selective AR inhibition.[1][3]

The objective of this guide is to present a systematic approach to the evaluation of structural analogs of this lead compound. By employing a battery of in vitro assays, we can effectively triage and rank new compounds based on their potency, selectivity, and drug-like properties, thereby identifying candidates with the highest potential for further development.

The Strategic Evaluation Workflow

The successful identification of a lead candidate from a series of structural analogs requires a multi-parametric approach. Our evaluation workflow is designed to first assess the primary pharmacology (i.e., potency and selectivity against aldose reductase) and then to profile the compounds for key absorption, distribution, metabolism, and excretion (ADME) properties. This staged approach ensures that resources are focused on compounds with the most promising overall profile.

Evaluation_Workflow cluster_0 PART 1: Primary Pharmacology cluster_1 PART 2: In Vitro ADME Profiling cluster_2 PART 3: Lead Candidate Selection Potency_Assay Aldose Reductase Inhibition Assay (IC50) Selectivity_Assay Aldehyde Reductase Inhibition Assay (IC50) Potency_Assay->Selectivity_Assay Hits Permeability PAMPA Selectivity_Assay->Permeability Potent & Selective Analogs Metabolic_Stability Plasma Stability Permeability->Metabolic_Stability DDI_Risk CYP450 Inhibition Metabolic_Stability->DDI_Risk Lead_Selection Multi-Parameter Optimization DDI_Risk->Lead_Selection Lead_Selection_Logic Potency High AR Potency (Low IC50) Lead_Candidate Optimal Lead Candidate Potency->Lead_Candidate Selectivity High Selectivity (High ALR/AR ratio) Selectivity->Lead_Candidate Permeability Good Permeability (High Pe) Permeability->Lead_Candidate Stability High Plasma Stability (Long t½) Stability->Lead_Candidate DDI_Risk Low DDI Risk (High CYP IC50) DDI_Risk->Lead_Candidate

Caption: Key parameters for multi-parameter optimization in lead candidate selection.

Based on our hypothetical data, Analog A emerges as a strong candidate. It demonstrates significantly improved potency and selectivity over the lead compound, coupled with excellent permeability and plasma stability. While its CYP3A4 inhibition is slightly higher than the lead, it remains at a level that may be acceptable for further investigation. In contrast, Analog B shows poor permeability and stability, while Analog C presents a significant DDI risk with its potent CYP3A4 inhibition.

Conclusion

This guide has outlined a systematic and logical approach to the comparative evaluation of structural analogs of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid as aldose reductase inhibitors. By integrating assessments of potency, selectivity, and key ADME properties, researchers can make data-driven decisions to prioritize compounds for further development. This multi-parametric optimization strategy is crucial for increasing the probability of success in the challenging landscape of drug discovery.

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  • Grewal, A. S., et al. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Mini-Reviews in Medicinal Chemistry.
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Safety & Regulatory Compliance

Safety

2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid proper disposal procedures

An Expert Guide to the Safe Disposal of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic Acid Disclaimer: This document provides procedural guidance based on established best practices for chemical and pharmaceutical waste...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Disposal of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic Acid

Disclaimer: This document provides procedural guidance based on established best practices for chemical and pharmaceutical waste management. As of the date of this guide, a specific, manufacturer-issued Safety Data Sheet (SDS) for 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid (CAS No. 92288-70-5) was not publicly available. Therefore, this compound must be handled with the utmost caution, assuming it possesses significant hazards. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review the manufacturer-provided SDS, if available, before handling or disposing of this chemical.

Introduction: A Proactive Approach to Laboratory Safety

As a novel research chemical, 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid lacks extensive toxicological and ecological data in the public domain. In the absence of this information, the foundational principle of laboratory safety—precaution—dictates our approach. Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard, employers are responsible for developing a Chemical Hygiene Plan (CHP) to protect personnel from health hazards associated with hazardous chemicals.[1][2] This guide aligns with that principle by treating the compound as a hazardous substance, ensuring that its disposal pathway minimizes risk to personnel, the public, and the environment.

The procedures outlined below are grounded in the regulatory framework of the U.S. Environmental Protection Agency (EPA), primarily the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[3][4][5]

Inferred Hazard Profile and Risk Assessment

To establish a safe disposal protocol, we infer potential hazards from the compound's structural moieties: the phenylacetic acid group and the oxazolidinone ring.

  • Phenylacetic Acid Analogs: Phenylacetic acid itself is classified as a skin and eye irritant and may cause respiratory irritation.[6]

  • Oxazolidinone Core: The parent compound, 2-Oxazolidinone, is listed as harmful if swallowed, a potential skin sensitizer, and a cause of serious eye irritation.[7][8] Other complex oxazolidinones are also noted for causing skin, eye, and respiratory irritation.[9]

Core Disposal Protocol: A Step-by-Step Guide

This protocol applies to all forms of waste containing the target compound, including pure (unused) substance, stock solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure. This is a fundamental requirement under OSHA guidelines.[10]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[11]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Always inspect gloves for tears or degradation before use and dispose of them as contaminated waste after handling.[6][11]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood or ventilated enclosure, respiratory protection may be required. Consult your institution's EHS department.[12]

Step 2: Segregate Waste at the Point of Generation

Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal.[13] Incompatible wastes, if mixed, can generate heat, toxic gases, or violent reactions.

  • DO NOT dispose of this chemical in the regular trash.

  • DO NOT dispose of this chemical down the sink or drain.[3][5][7] This practice is strictly prohibited for most laboratory chemicals and especially for potentially hazardous pharmaceutical compounds.[14]

  • Designated Waste Stream: This compound should be disposed of in a dedicated hazardous waste container for non-halogenated organic solids or non-halogenated organic liquid waste , depending on its form. If in an aqueous solution, it should be collected as aqueous organic acid waste .

  • Incompatibilities: Keep this acidic compound separate from bases, oxidizing agents, and reducing agents to prevent chemical reactions.[13]

Step 3: Use Designated Hazardous Waste Containers

All hazardous waste must be collected in containers that are compatible with their contents and are in good condition.[3][13]

  • Material: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-top cap. Do not use metal containers for acidic waste.[13][15]

  • Condition: The container must be clean, dry, and free from damage.

  • Headspace: Fill containers to no more than 90% capacity to allow for vapor expansion and to prevent spills.[15]

  • Closure: Keep the waste container closed at all times, except when actively adding waste.[4][13]

Step 4: Label the Waste Container Correctly

Proper labeling is a strict regulatory requirement and is essential for safe handling by EHS personnel and waste vendors.[4] As soon as the first drop of waste is added, affix a hazardous waste label that includes:

  • The words "HAZARDOUS WASTE" .

  • Full Chemical Name: "2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid". Avoid using abbreviations or chemical formulas. If it is a mixture, list all components and their approximate percentages.[13]

  • Hazard Characteristics: Check the appropriate boxes (e.g., "Irritant," "Toxic").

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA at or near the point of generation and under the control of laboratory personnel.[4][13]

  • Location: The SAA must be in the same room where the waste is generated.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.[3][12]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the full container must be moved to the central storage area within three days.[4]

Step 6: Arrange for Final Disposal

The final disposal of hazardous waste must be conducted by a licensed treatment, storage, and disposal facility (TSDF).

  • Request Pickup: Once your waste container is full (or you are finished with the project), contact your institution's EHS department to schedule a waste pickup.

  • Professional Handling: The EHS department will coordinate with a certified hazardous waste vendor who will transport the waste for final disposal, which is typically accomplished via high-temperature incineration for organic compounds.[16]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.[12]

  • Alert: Alert personnel in the immediate area.

  • Isolate: If safe to do so, restrict access to the spill area.

  • Protect: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain & Clean:

    • For solid spills , gently cover the material with an absorbent pad or sweep it up without creating dust.[6][11] Place the material and any contaminated cleaning supplies into a sealed container.

    • For liquid spills , cover with a chemical absorbent material (e.g., vermiculite or a spill pad), working from the outside in.

  • Dispose: All spill cleanup materials must be placed in a designated hazardous waste container and labeled appropriately.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Summary of Disposal Procedures

ParameterGuidelineRationale
PPE Safety goggles, nitrile gloves, lab coat.Protects against inferred skin/eye irritation and sensitization hazards.[6][7][9]
Waste Classification Hazardous Chemical Waste.Precautionary principle due to lack of specific SDS and structural alerts.[8][14]
Segregation Collect in a dedicated "non-halogenated organic" container. Keep away from bases and oxidizers.Prevents dangerous chemical reactions and ensures proper final disposal route.[13]
Container Labeled, leak-proof HDPE or glass container with a screw cap.Ensures chemical compatibility and prevents spills.[13][15]
Disposal Method DO NOT use sink or trash disposal.Prevents environmental contamination and complies with EPA regulations.[3][5]
Final Disposition Collection by institutional EHS for incineration by a licensed contractor.Ensures "cradle-to-grave" management as required by RCRA.[4][5][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid waste.

DisposalWorkflow cluster_prep Preparation & Hazard Assessment cluster_collection Waste Collection & Accumulation cluster_disposal Final Disposition start Waste Generation (e.g., used solution, contaminated vial) assess Consult SDS (if available) & Institutional EHS Policy start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe container Select Correct Waste Container (Non-Halogenated Organic) ppe->container labeling Affix 'Hazardous Waste' Label & Fill Out Completely container->labeling collect Add Waste to Container (Keep Closed) labeling->collect saa Store in Designated SAA with Secondary Containment collect->saa full Container Full? saa->full Continue Work request Contact EHS for Waste Pickup full->request Yes end Transfer to Licensed Hazardous Waste Vendor request->end

Caption: Waste Disposal Workflow for Research Chemicals.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Safety in Research and Teaching.
  • Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH&Co.KG.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Guidelines for Working with Particularly Hazardous Substances. Cornell University EHS.
  • Laboratory Waste Management Guidelines. Princeton University EHS.
  • Public report - 2-Oxazolidinone, 3-ethenyl-5-methyl. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Disposal of Chemicals in the Labor
  • PHENYL ACETIC ACID CAS NO 103-82-2 MATERIAL SAFETY D
  • SAFETY DATA SHEET - (S)-(+)-4-Phenyl-2-oxazolidinone. Fisher Scientific.
  • Safe Disposal of Ranbezolid: A Procedural Guide for Labor
  • Material Safety Data Sheet - 2-Oxazolidone, 98%. Cole-Parmer.
  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. U.S.
  • Chemical Safety Data Sheet MSDS / SDS - 3-METHYL-2-OXAZOLIDONE. ChemicalBook.
  • Laboratory Safety Guidance. U.S.
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). U.S.
  • Safety Data Sheet - ACETIC ACID SOLUTIONS 3% AND 5%. Decon Labs.
  • Material Safety D
  • 2-[4-(1,3,4-oxadiazol-2-yl)phenyl]acetic acid. NextSDS.
  • 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid. Sigma-Aldrich.
  • (R)-3-Boc-4-methyl-1,2,3-oxathiazolidine 2,2-Dioxide - SDS. AK Scientific, Inc.

Sources

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